4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H8F5NO2S and a molecular weight of 337.27 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,4,5,6-pentafluoroaniline under suitable conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Analyse Chemischer Reaktionen
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Sulfonamides are known for their antibacterial properties and are used in the development of antibiotics.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Analytical Chemistry: It can serve as a reagent in various analytical techniques, including chromatography and spectroscopy.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can be compared with other sulfonamides, such as:
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfamide: This compound has a similar structure but differs in the presence of a sulfamide group instead of a sulfonamide group.
2,3,4,5,6-pentafluorophenylacetyl chloride: This compound is used as a reagent in organic synthesis and has similar fluorinated phenyl groups.
2,3,4,5,6-pentafluorobenzyl bromide: Another fluorinated compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
118841-85-3 |
---|---|
Molekularformel |
C13H8F5NO2S |
Molekulargewicht |
337.27 g/mol |
IUPAC-Name |
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F5NO2S/c1-6-2-4-7(5-3-6)22(20,21)19-13-11(17)9(15)8(14)10(16)12(13)18/h2-5,19H,1H3 |
InChI-Schlüssel |
LEEPUQTWJJTHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.